(2-Methyl-4-nitrophenyl)methanol
Overview
Description
(2-Methyl-4-nitrophenyl)methanol is an organic compound characterized by a phenyl ring substituted with a methyl group at the second position and a nitro group at the fourth position, along with a methanol group
Mechanism of Action
Target of Action
The primary target of (2-Methyl-4-nitrophenyl)methanol is PqsD, a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which is a cell-to-cell communication mechanism that allows bacteria to behave collectively rather than as individuals .
Mode of Action
This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and behaviors . The compound has been shown to have a tight-binding mode of action, indicating a strong interaction with the PqsD enzyme .
Biochemical Pathways
By inhibiting PqsD, this compound affects the QS system of Pseudomonas aeruginosa . This system regulates a variety of virulence factors and contributes to biofilm formation, a key reason for bacterial resistance against conventional antibiotics . Disruption of this system can therefore have significant downstream effects on the bacteria’s ability to infect and resist treatment.
Pharmacokinetics
The compound’s effectiveness in inhibiting pqsd suggests that it is able to reach its target in sufficient concentrations .
Result of Action
The inhibition of PqsD by this compound results in disruption of the QS system in Pseudomonas aeruginosa . This leads to a reduction in the production of virulence factors and a decrease in biofilm formation . These molecular and cellular effects can potentially reduce the bacteria’s ability to infect and resist treatment.
Biochemical Analysis
Biochemical Properties
(2-Methyl-4-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with PqsD, a key enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . This interaction inhibits the production of these signal molecules, thereby affecting the cell-to-cell communication in the bacteria. The compound’s ability to inhibit PqsD suggests its potential as an anti-biofilm agent, which could be useful in combating bacterial infections .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. In bacterial cells, it has been observed to disrupt quorum sensing, a process that bacteria use to coordinate group behaviors such as biofilm formation By inhibiting the production of signal molecules, this compound can reduce the virulence of pathogenic bacteria and enhance the effectiveness of antibiotics
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds tightly to the active site of PqsD, inhibiting its enzymatic activity . This inhibition prevents the synthesis of key signal molecules, thereby disrupting bacterial communication and biofilm formation. The binding interaction is characterized by a tight fit, which enhances the compound’s inhibitory potency
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial communication and biofilm formation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects on target biomolecules. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with target biomolecules and increase its inhibitory potency. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-nitrophenyl)methanol typically involves the nitration of 2-methylphenylmethanol. The process begins with the methylation of phenol to form 2-methylphenol, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position. The final step involves the reduction of the nitro group to form the methanol derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Methyl-4-nitrobenzaldehyde or 2-Methyl-4-nitrobenzoic acid.
Reduction: 2-Methyl-4-aminophenylmethanol.
Substitution: 2-Methyl-4-nitro-5-bromophenylmethanol or 2-Methyl-4-nitro-5-chlorophenylmethanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
(2-Nitrophenyl)methanol: Lacks the methyl group, making it less hydrophobic and potentially less effective in certain applications.
(4-Nitrophenyl)methanol: Lacks the methyl group at the second position, which may affect its reactivity and interaction with biological targets.
(2-Methylphenyl)methanol: Lacks the nitro group, significantly altering its chemical properties and reactivity.
Uniqueness: (2-Methyl-4-nitrophenyl)methanol is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical properties and reactivity patterns. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2-methyl-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSWIWNWHAUARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612649 | |
Record name | (2-Methyl-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-15-8 | |
Record name | (2-Methyl-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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